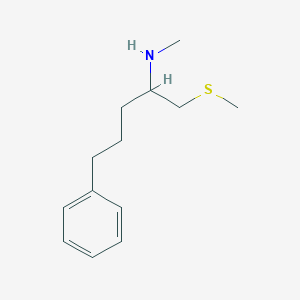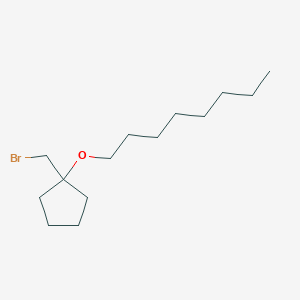
8-Propoxy-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Propoxy-1,4-dihydroquinolin-4-one is a heterocyclic compound that has garnered attention in various fields of research and industry due to its unique properties. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Propoxy-1,4-dihydroquinolin-4-one can be achieved through several methods. One common approach involves the cyclocondensation of 2-aminoacetophenone derivatives with appropriate reagents under controlled conditions . For instance, the reaction of 2-cyclopropylamino-phenyl ethanone with benzoyl chloride in the presence of triethylamine and potassium carbonate in dimethylformamide at 100°C for 4 hours yields the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-catalyzed cyclization methodologies, such as palladium or copper catalysts, has been explored to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
8-Propoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-4-one derivatives, while reduction can produce 1,4-dihydroquinoline derivatives .
Applications De Recherche Scientifique
8-Propoxy-1,4-dihydroquinolin-4-one has shown promising applications in various scientific research fields:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic structures.
Biology: It exhibits significant inhibitory potential against enzymes like α-amylase and α-glucosidase, indicating its potential use in managing diabetes.
Medicine: The compound has demonstrated cytotoxic activity against cancer cell lines, suggesting its potential as an anticancer agent.
Industry: It is utilized in the development of bioactive compounds with diverse applications, including antitumor agents.
Mécanisme D'action
The mechanism of action of 8-Propoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial DNA-gyrase, thereby preventing bacterial replication . Additionally, the compound’s ability to inhibit enzymes like α-amylase and α-glucosidase suggests its role in regulating glucose metabolism .
Comparaison Avec Des Composés Similaires
8-Propoxy-1,4-dihydroquinolin-4-one can be compared with other similar compounds in the quinoline family:
Quinoline: Known for its antimalarial properties, quinoline is a simpler structure compared to this compound.
Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin exhibits high antibacterial activity but differs structurally due to the presence of fluorine atoms.
Nalidixic Acid: An early quinolone antibiotic, nalidixic acid lacks the propoxy group present in this compound, resulting in different biological activities.
The uniqueness of this compound lies in its propoxy group, which enhances its biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
8-propoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-2-8-15-11-5-3-4-9-10(14)6-7-13-12(9)11/h3-7H,2,8H2,1H3,(H,13,14) |
Clé InChI |
IUGWPNOYOLAMHK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC2=C1NC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




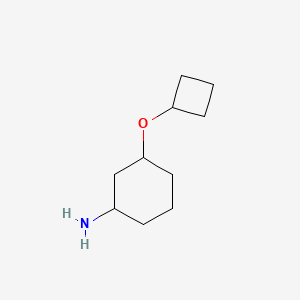
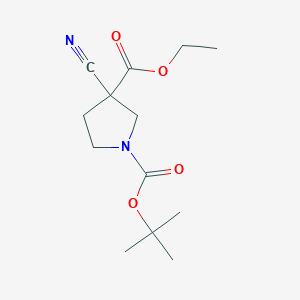

![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)


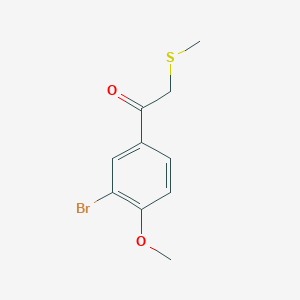
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)
![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)
